2-Fluoro-9,10-dimethylanthracene 2-Fluoro-9,10-dimethylanthracene
Brand Name: Vulcanchem
CAS No.: 62209-82-9
VCID: VC19493751
InChI: InChI=1S/C16H13F/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3
SMILES:
Molecular Formula: C16H13F
Molecular Weight: 224.27 g/mol

2-Fluoro-9,10-dimethylanthracene

CAS No.: 62209-82-9

Cat. No.: VC19493751

Molecular Formula: C16H13F

Molecular Weight: 224.27 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-9,10-dimethylanthracene - 62209-82-9

Specification

CAS No. 62209-82-9
Molecular Formula C16H13F
Molecular Weight 224.27 g/mol
IUPAC Name 2-fluoro-9,10-dimethylanthracene
Standard InChI InChI=1S/C16H13F/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3
Standard InChI Key JLZCLDXVPWXXJL-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)F

Introduction

Chemical Identity and Structural Characteristics

2-Fluoro-9,10-dimethylanthracene belongs to the anthracene family, characterized by three linearly fused benzene rings. The substitution of fluorine at the 2-position and methyl groups at the 9- and 10-positions modifies its electronic structure, enhancing its stability and altering its photophysical behavior. Key identifiers include:

PropertyValue
CAS Registry Number62209-82-9
Molecular FormulaC₁₆H₁₃F
Molecular Weight236.28 g/mol
IUPAC Name2-Fluoro-9,10-dimethylanthracene
SynonymsDTXSID60492508; Q82338468
DSSTox Substance IDDTXSID60492508

The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions. X-ray crystallography of analogous compounds suggests that fluorine substitution reduces π-π stacking distances compared to non-fluorinated PAHs, potentially enhancing crystalline order in materials applications .

Synthesis and Manufacturing Approaches

Friedel-Crafts Alkylation and Fluorination

Physicochemical Properties

Experimental data for 2-fluoro-9,10-dimethylanthracene remain sparse, but properties can be estimated from its structural analogs:

PropertyEstimated ValueBasis for Estimation
Melting Point190–200°CParent compound (182–184°C)
Boiling Point380–400°CSimilar PAHs
Density1.12–1.15 g/cm³Fluorinated anthracenes
Solubility in WaterInsolubleHydrophobic PAH backbone
Solubility in TolueneHighNon-polar solvents

Fluorine’s inductive effect increases dipole moment, potentially enhancing solubility in polar aprotic solvents like dimethylformamide (DMF).

Analytical Detection and Characterization

Spectroscopic Methods

  • Fluorescence Spectroscopy: Constant-energy synchronous fluorimetry, validated for anthracene derivatives , could detect 2-fluoro-9,10-dimethylanthracene at ng/mL concentrations. Expected excitation/emission maxima are redshifted relative to non-fluorinated analogs due to fluorine’s electron-withdrawing effects.

  • Infrared (IR) Spectroscopy: Characteristic C-F stretching vibrations near 1,100 cm⁻¹ would distinguish it from non-fluorinated PAHs .

  • Mass Spectrometry: Molecular ion peak at m/z 236.28 (C₁₆H₁₃F⁺) with fragmentation patterns indicative of methyl and fluorine loss.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ ≈ 350–400 nm) offers quantitative analysis. Reverse-phase columns (C18) using acetonitrile/water mobile phases are optimal for separating fluorinated PAHs .

Applications and Industrial Relevance

While direct applications of 2-fluoro-9,10-dimethylanthracene are undocumented, its potential uses mirror those of 9,10-dimethylanthracene:

  • Photodynamic Therapy: As a photosensitizer, fluorine substitution could improve singlet oxygen (¹O₂) quantum yield .

  • Organic Electronics: Fluorination enhances electron mobility in semiconductor materials, making it a candidate for organic light-emitting diodes (OLEDs).

  • Chemical Actinometry: Utilized in quantifying light exposure in photochemical reactions .

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